- Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanesOrganometallics, 2017, 36(18), 3633-3637,
Cas no 579-07-7 (1-Phenylpropane-1,2-dione)

1-Phenylpropane-1,2-dione structure
Nombre del producto:1-Phenylpropane-1,2-dione
1-Phenylpropane-1,2-dione Propiedades químicas y físicas
Nombre e identificación
-
- 1-Phenylpropane-1,2-dione
- 1-Phenyl-1,2-propanedione
- Acetyl benzoyl
- Pyruvophenone
- Acetylbenzoyl
- Benzoylacetyl
- 1,2-Propanedione, 1-phenyl-
- Methylphenylglyoxal
- Phenylmethyldiketone
- Benzoyl methyl ketone
- Methyl phenyl diketone
- 3-Phenyl-2,3-propanedione
- Methyl phenyl glyoxal
- Phenyl methyl diketone
- 1-phenyl-1,2-propandione
- 1-Phenyl-propane-1,2-dione
- FEMA No. 3226
- ZB5XA3GD0I
- BVQVLAIMHVDZEL-UHFFFAOYSA-N
- 1-Ph
- 1-Phenyl-1,2-propanedione,98%
-
- MDL: MFCD00008755
- Renchi: 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
- Clave inchi: BVQVLAIMHVDZEL-UHFFFAOYSA-N
- Sonrisas: O=C(C(C([H])([H])[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]
- Brn: 878450
Atributos calculados
- Calidad precisa: 148.05200
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 166
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 34.1
- Xlogp3: 1.7
Propiedades experimentales
- Denso: 1.101 g/mL at 25 °C(lit.)
- Punto de ebullición: 217°C
- Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- índice de refracción: n20/D 1.532(lit.)
- PSA: 34.14000
- Logp: 1.45830
- FEMA: 3226
- Disolución: Soluble in water, ethanol and diethyl ether.
1-Phenylpropane-1,2-dione Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Warning
- Instrucciones de peligro: H225
- Declaración de advertencia: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
- Número de transporte de mercancías peligrosas:1224
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:II
- Términos de riesgo:R36/37/38
- Período de Seguridad:S26;S36
- Nivel de peligro:Comb liq
- Condiciones de almacenamiento:Store at room temperature
1-Phenylpropane-1,2-dione Datos Aduaneros
- Código HS:2914399090
- Datos Aduaneros:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Phenylpropane-1,2-dione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P998940-25g |
Pyruvophenone |
579-07-7 | 25g |
$ 165.00 | 2022-06-03 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06413-100g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 100g |
¥711 | 2023-09-15 | |
Enamine | EN300-98681-0.1g |
1-phenylpropane-1,2-dione |
579-07-7 | 95.0% | 0.1g |
$19.0 | 2025-02-19 | |
Enamine | EN300-98681-50.0g |
1-phenylpropane-1,2-dione |
579-07-7 | 95.0% | 50.0g |
$82.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53040-100g |
1-Phenylpropane-1,2-dione |
579-07-7 | 100g |
¥726.0 | 2021-09-04 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06413-10g |
1-Phenylpropane-1,2-dione |
579-07-7 | 97% | 10g |
126.00 | 2021-07-09 | |
abcr | AB140756-1 g |
1-Phenyl-1,2-propanedione, 97%; . |
579-07-7 | 97% | 1g |
€72.90 | 2023-04-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830763-100g |
1-Phenyl-1,2-propanedione |
579-07-7 | 97% | 100g |
794.00 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W322601-5KG-K |
1-Phenylpropane-1,2-dione |
579-07-7 | 98%, FG | 5KG |
29893.29 | 2021-05-17 | |
abcr | AB140756-25 g |
1-Phenyl-1,2-propanedione, 97%; . |
579-07-7 | 97% | 25g |
€117.60 | 2023-04-04 |
1-Phenylpropane-1,2-dione Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1S:Me(CH2)4Me, 2-3 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1R:Et3N, S:MeCN, 5 min, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
Referencia
- Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradationJournal of Molecular Structure, 2023, 1274(Part_2), 134521,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt
1.2C:32149-57-8, 20 h, rt
1.2C:32149-57-8, 20 h, rt
Referencia
- Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamidesOrganic Chemistry Frontiers, 2022, 9(21), 5858-5863,
Synthetic Routes 6
Synthetic Routes 7
Condiciones de reacción
1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C
Referencia
- Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketonesJournal of Organometallic Chemistry, 2018, 860, 1-8,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
Referencia
- Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO SourceOrganic Letters, 2020, 22(2), 636-641,
Synthetic Routes 11
Condiciones de reacción
1.1R:C:866395-16-6, S:98-08-8, 6 h, 60°C
Referencia
- Nature of the Nucleophilic Oxygenation Reagent Is Key to Acid-Free Gold-Catalyzed Conversion of Terminal and Internal Alkynes to 1,2-DicarbonylsJournal of Organic Chemistry, 2020, 85(2), 745-757,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1R:R:LiO-Bu-t, C:Cu(OAc)2, C:247940-06-3, S:H2O, S:Dioxane, S:DMF, 20 min, rt
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
Referencia
- B2pin2-mediated copper-catalyzed oxidation of alkynes into 1,2-diketones using molecular oxygenTetrahedron Letters, 2019, 60(12), 843-846,
Synthetic Routes 15
Condiciones de reacción
1.1R:Mg, C:I2, S:THF, rt; 30 min, rt
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
Referencia
- Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and controlChemical Communications (Cambridge, 2017, 53(79), 10942-10945,
Synthetic Routes 16
Synthetic Routes 17
Condiciones de reacción
1.1R:S:CH2Cl2, 10 min, rt
1.2C:73482-96-9, rt
1.2C:73482-96-9, rt
Referencia
- Displacement of Dinitrogen by Oxygen: A Methodology for the Catalytic Conversion of Diazocarbonyl Compounds to Ketocarbonyl Compounds by 2,6-Dichloropyridine-N-oxideOrganic Letters, 2018, 20(3), 776-779,
Synthetic Routes 18
Condiciones de reacción
1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C
Referencia
- Copper(I)-Catalyzed Aerobic Oxidation of α-DiazoestersJournal of Organic Chemistry, 2020, 85(19), 12579-12584,
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
Synthetic Routes 22
Condiciones de reacción
1.1C:I2, S:DMSO, 24 h, 60°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
Referencia
- Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivativesMolecular Catalysis, 2018, 454, 63-69,
Synthetic Routes 23
Condiciones de reacción
1.1S:MeCN, 3-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
Referencia
- A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenesOrganic & Biomolecular Chemistry, 2022, 20(32), 6445-6458,
Synthetic Routes 24
Condiciones de reacción
1.1R:O2, C:39286-82-3 (immobilized on POP-PPh <sub>3</sub>), S:Dioxane, S:H2O, 24 h, 60°C
Referencia
- A porous organic polymer supported Pd/Cu bimetallic catalyst for heterogeneous oxidation of alkynes to 1,2-diketonesCatalysis Science & Technology, 2022, 12(3), 722-727,
Synthetic Routes 25
Condiciones de reacción
1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
Referencia
- Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto SulfonesAsian Journal of Organic Chemistry, 2021, 10(12), 3406-3410,
Synthetic Routes 26
Synthetic Routes 27
Synthetic Routes 28
Condiciones de reacción
1.1R:S:MeOH, 2-3 min, rt
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
Referencia
- Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complexJBIC, 2020, 25(1), 3-11,
1-Phenylpropane-1,2-dione Raw materials
- 2-Bromoacetophenone
- Tert-BUTYL ISOCYANIDE
- 1-Propanone, 2-azido-1-phenyl-
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
- 4-Methoxybenzenesulfonyl chloride
- Benzoylacetone
- 1,2-Benzenediol, 3-iodo-, 2-(4-methylbenzenesulfonate)
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- 2-(Hydroxyimino)propiophenone
- Iodobenzene
- Dimethyl Sulfide
- 1-phenylprop-2-yn-1-one
- Silane, 2,5-stannolanediylidenetetrakis[trimethyl-
- 1-Phenyl-1-propyne
- 2-Propanone, 1-diazo-1-phenyl-
- Acetophenone
- Benzoyl chloride
- 1,2-Propanedione,1-phenyl-, 2-one
- Benzaldehyde
1-Phenylpropane-1,2-dione Preparation Products
- 1-Phenyl-1,2,3-butanetrione (4435-51-2)
- 2-[(4-Methoxyphenyl)sulfonyl]-1-phenyl-1-propanone (1495845-37-8)
- 1-Hydroxy-1-phenylpropan-2-one (90-63-1)
- 2,2-Dihydroxy-1-phenyl-1,3-butanedione (120242-37-7)
- Benzoic acid (65-85-0)
- 1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer) (768-03-6)
- 1-Phenylpropane-1,2-dione (579-07-7)
- (9Z,10E)-9,10-Dihydro-9,10-bis[1-[(4-methoxyphenyl)sulfonyl]ethylidene]phenanthrene (2739738-64-6)
- a-Ketobutyric Acid (600-18-0)
- Silane, (1,1-dichloro-2,5-stannolanediylidene)tetrakis[trimethyl- (392737-29-0)
- 2-Hydroxyacetophenone (582-24-1)
- Pyruvic acid (127-17-3)
- Benzaldehyde (100-52-7)
1-Phenylpropane-1,2-dione Literatura relevante
-
1. Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solutionAnthony R. Butler,Ishtiaq Hussain,Elizabeth Leitch J. Chem. Soc. Perkin Trans. 2 1980 106
-
2. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adductsScott G. Van Ornum,Jin Li,Greg G. Kubiak,James M. Cook J. Chem. Soc. Perkin Trans. 1 1997 3471
-
3. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compoundsChristopher J. Broan,Anthony R. Butler J. Chem. Soc. Perkin Trans. 2 1992 23
-
4. 328. The chemistry of reductone. Part III. Alkenediols related to reductoneWesley Cocker,David S. Jenkinson,Peter Schwarz J. Chem. Soc. 1953 1628
-
Luis F. Vieira Ferreira,Margarida R. Vieira Ferreira,José P. Da Silva,Isabel Ferreira Machado,Anabela S. Oliveira,José V. Prata Photochem. Photobiol. Sci. 2003 2 1002
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Proveedores recomendados
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